N-(Quinolin-3-yl)acrylamide
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Overview
Description
N-(Quinolin-3-yl)acrylamide is an organic compound that features a quinoline moiety attached to an acrylamide group. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring. The acrylamide group is a vinyl amide, which is known for its reactivity and ability to form polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinolin-3-yl)acrylamide typically involves the reaction of quinoline derivatives with acrylamide. One common method is the palladium-catalyzed anti-Michael-type addition, where quinoline derivatives undergo nucleophilic addition to acrylamides under specific conditions . Another method involves the reaction of quinoline with acrylic acid derivatives in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(Quinolin-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: N-(Quinolin-3-yl)ethylamine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(Quinolin-3-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in breast cancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Quinolin-3-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
N-(Quinolin-3-yl)acrylamide can be compared with other quinoline derivatives:
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-quinolin-3-ylprop-2-enamide |
InChI |
InChI=1S/C12H10N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h2-8H,1H2,(H,14,15) |
InChI Key |
NJCSPPAOEQXZRG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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